molecular formula C15H18N2O4S B2764547 N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351643-92-9

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2764547
CAS No.: 1351643-92-9
M. Wt: 322.38
InChI Key: YVMZIJCZRVWEHX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One common approach starts with the acylation of amines with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of pyridine, yielding the corresponding amides . These amides are then subjected to cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions to obtain dihydroisoquinoline derivatives . Subsequent reduction with sodium borohydride and further reactions, such as the Eschweiler–Clark reaction, lead to the formation of the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may interact with tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic structures and benzodioxole derivatives, such as:

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[45]decane-8-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14(16-11-1-2-12-13(9-11)20-10-19-12)17-5-3-15(4-6-17)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMZIJCZRVWEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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